3-Cyclohexylpropyl butyrate

説明

Molecular Architecture and Structural Classification within Butyrate (B1204436) Esters

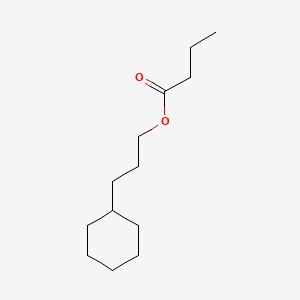

The molecular architecture of 3-cyclohexylpropyl butyrate (C₁₃H₂₄O₂) consists of a butyrate functional group where the carboxyl group of butyric acid is esterified with 3-cyclohexylpropanol. nih.gov The structure is characterized by two main components: a linear four-carbon acyl chain (the butyrate part) and a propyl chain attached to a six-carbon cyclohexane (B81311) ring (the alcohol part). nih.gov This combination results in a molecule with a molecular weight of approximately 212.33 g/mol . nih.govscent.vn

Butyrate esters are a class of carboxylate esters derived from butanoic acid (butyric acid). wikipedia.org They are structurally defined by the presence of the butanoyl group (CH₃CH₂CH₂C(=O)-). This class can be broadly categorized based on the nature of the alcohol moiety attached to the carboxyl group. These include:

Simple Alkyl Butyrates: Esters formed with simple, short-chain alcohols, such as methyl butyrate and ethyl butyrate. wikipedia.orgwikipedia.org These are often volatile and are known for their characteristic fruity aromas. wikipedia.org

Aromatic Butyrates: Where the alcohol component contains an aromatic ring.

Cycloaliphatic Butyrates: Such as this compound, which incorporate a non-aromatic ring structure in the alcohol-derived portion. The presence of the cyclohexyl group increases the molecule's lipophilicity and steric bulk compared to its linear counterparts.

The defining features of this compound's structure are the ester linkage (-COO-), the flexible n-propyl linker, and the sterically demanding cyclohexyl ring. This structure leads to a higher boiling point (265.1°C) and flash point (111.2°C) compared to smaller esters like ethyl butyrate (boiling point 120-121°C). wikipedia.orgchemical-suppliers.eu

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-cyclohexylpropyl butanoate | nih.gov |

| CAS Number | 94200-13-2 | nih.govchemical-suppliers.eu |

| Molecular Formula | C₁₃H₂₄O₂ | nih.govscent.vnchemical-suppliers.eu |

| Molecular Weight | 212.33 g/mol | nih.govscent.vn |

| Density | 0.923 g/cm³ | chemical-suppliers.eu |

| Boiling Point | 265.1°C at 760 mmHg | chemical-suppliers.eu |

| Flash Point | 111.2°C | chemical-suppliers.eu |

| XLogP3-AA | 4.4 | nih.govscent.vn |

Significance in Organic Synthesis and Chemical Diversity

Butyrate esters are significant in organic synthesis, serving both as products and as intermediates. Butyric acid itself can be converted into various derivatives like amides, anhydrides, and chlorides, with butyryl chloride being a common intermediate for creating other compounds. wikipedia.org The esters are frequently prepared through the condensation reaction (esterification) of butyric acid and an alcohol. wikipedia.org

The significance of this compound in organic synthesis lies in its role as a building block and a reference compound. It can be used as an intermediate in the synthesis of more complex organic molecules where the cyclohexylpropyl moiety is a desired structural feature. The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 3-cyclohexylpropanol and butyric acid, providing a route to these precursors.

The synthesis of related esters, such as 3-cyclohexylpropyl caffeate, has been achieved with high efficiency (93.8% yield) via enzymatic transesterification, a method that could potentially be applied to the synthesis of this compound itself. This highlights the utility of enzymatic processes in creating structurally diverse esters under mild conditions.

The inclusion of the 3-cyclohexylpropyl group contributes to chemical diversity by introducing enhanced lipophilicity and steric hindrance. This modification is a common strategy in medicinal chemistry and materials science to modulate a molecule's physical and biological properties, such as solubility and membrane permeability. The compound serves as a valuable example in the study of how different functional groups, like esters versus carbamates, influence molecular properties and potential applications.

Table 2: Comparison of Butyrate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Small, volatile, fruity odor wikipedia.orgebi.ac.uk |

| Propyl Butyrate | C₇H₁₄O₂ | 130.18 | Short-chain alkyl ester nih.gov |

| Butyl Butyrate | C₈H₁₆O₂ | 144.21 | Simple n-alkyl ester chemeo.com |

| This compound | C₁₃H₂₄O₂ | 212.33 | Contains bulky cycloaliphatic group nih.gov |

Current Research Trajectories and Gaps in Understanding for this compound

Current research involving compounds with the 3-cyclohexylpropyl moiety often focuses on their potential applications in various fields. While direct and extensive research on this compound itself is limited, studies on structurally similar compounds provide insight into potential research directions. For instance, other 3-cyclohexylpropyl derivatives have been investigated as intermediates in synthesizing more complex molecules for pharmaceutical or industrial use.

A notable research trajectory involves the use of enzymatic synthesis methods, like transesterification with lipases, to produce esters. The high yields achieved for similar compounds suggest that optimizing these green chemistry approaches for this compound production could be a fruitful area of investigation.

However, significant gaps in the understanding of this compound remain. There is a lack of published data concerning its specific reactivity in advanced organic reactions beyond simple hydrolysis. Its potential as a monomer for polymerization or its application in materials science as a plasticizer or specialty solvent is largely unexplored, though its physical properties suggest it could be suitable for such roles. Furthermore, while its structural analogs have been studied for biological activity, the specific bioactivity profile of this compound has not been thoroughly characterized in publicly available literature. Future research could focus on screening for biological effects, exploring its utility in polymer chemistry, and developing more efficient and sustainable synthesis protocols.

Structure

3D Structure

特性

CAS番号 |

94200-13-2 |

|---|---|

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC名 |

3-cyclohexylpropyl butanoate |

InChI |

InChI=1S/C13H24O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h12H,2-11H2,1H3 |

InChIキー |

VHCFMFPGCLEABB-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)OCCCC1CCCCC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Cyclohexylpropyl Butyrate

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, primarily enzymes, to perform specific chemical transformations. This approach is particularly valuable for the synthesis of esters like 3-cyclohexylpropyl butyrate (B1204436), offering mild reaction conditions and high product purity.

Lipase-Catalyzed Esterification for 3-Cyclohexylpropyl Butyrate Synthesis

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can effectively catalyze the reverse reaction, esterification, making them ideal biocatalysts for the synthesis of esters. The synthesis of this compound via this method involves the direct esterification of 3-cyclohexylpropanol with butyric acid.

Research on the synthesis of various alkyl butyrates has shown that lipases exhibit high activity and selectivity. For instance, the synthesis of benzyl (B1604629) butyrate using Novozym 435 in a solvent-free system achieved an 80% conversion in just 4 hours. sci-hub.se Similarly, the enzymatic synthesis of isoamyl butyrate has been optimized to achieve high yields, demonstrating the versatility of lipases in producing a range of butyrate esters. redalyc.org While specific data for this compound is not extensively reported, analogous reaction conditions can be inferred from these studies.

Table 1: Analogous Lipase-Catalyzed Synthesis of Butyrate Esters

| Ester | Lipase (B570770) | Substrates | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| Benzyl Butyrate | Novozym 435 | Benzyl alcohol, Butyric acid | Solvent-free | 50 | 80 |

| Isoamyl Butyrate | Immobilized Thermomyces lanuginosus lipase | Isoamyl alcohol, Butyric acid | Heptane (B126788) | - | 96 |

| Methyl Butyrate | Aspergillus fumigatus lipase | Methanol (B129727), Vinyl butyrate (Transesterification) | n-Hexane | 40 | 86 |

Exploration of Ionic Liquids as Reaction Media in this compound Synthesis

Ionic liquids (ILs) have emerged as green and tunable solvents for various chemical and biochemical transformations. researchgate.net In the context of enzymatic esterification, ILs can offer several advantages over conventional organic solvents, including enhanced enzyme stability, increased reaction rates, and improved selectivity. researchgate.netrsc.org

The use of Candida antarctica lipase B (CALB) in ionic liquids has been shown to enhance its synthetic activity for butyl butyrate synthesis compared to organic solvents like hexane (B92381) and 1-butanol. researchgate.netproquest.com This enhanced activity is often attributed to the increased polarity of the ionic liquids. Furthermore, lipases can exhibit remarkable stability in ILs, allowing for their continuous reuse over multiple cycles. researchgate.netproquest.com For the synthesis of this compound, employing an ionic liquid medium could potentially lead to higher yields and a more sustainable process. The choice of the specific ionic liquid, particularly the nature of its cation and anion, can significantly influence the enzyme's performance. rsc.org

Optimization of Biocatalytic Reaction Conditions for this compound Production

The efficiency of lipase-catalyzed esterification is highly dependent on various reaction parameters. Optimization of these conditions is crucial for maximizing the yield of this compound. Key parameters that are typically optimized include:

Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of activity. For many lipase-catalyzed esterifications, the optimal temperature ranges from 30°C to 60°C. nih.govnih.gov

Substrate Molar Ratio: The molar ratio of the alcohol (3-cyclohexylpropanol) to the acyl donor (butyric acid) can significantly impact the reaction equilibrium and rate. An excess of one substrate is often used to drive the reaction towards product formation. redalyc.orgnih.gov

Enzyme Loading: The amount of lipase used directly influences the reaction rate. However, beyond a certain concentration, the increase in rate may become less significant due to mass transfer limitations. redalyc.orgnih.gov

Solvent: The choice of solvent can affect enzyme activity and substrate solubility. Non-polar organic solvents like hexane and heptane are commonly used for esterification reactions. scielo.brredalyc.org

Water Content: A minimal amount of water is often essential for maintaining the catalytic activity of lipases. However, excess water can promote the reverse hydrolysis reaction, reducing the ester yield. researchgate.net

Response surface methodology (RSM) is a common statistical tool used to optimize these parameters simultaneously to achieve the highest possible conversion. nih.govresearchgate.net

Table 2: Key Parameters for Optimization of Lipase-Catalyzed Esterification

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 30 - 60 °C | Affects enzyme activity and stability. |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:5 | Influences reaction equilibrium and rate. |

| Enzyme Loading | 1 - 10% (w/w of substrates) | Determines the overall reaction rate. |

| Solvent | Hexane, Heptane, Toluene, Solvent-free | Affects substrate solubility and enzyme performance. |

Conventional Organic Synthesis Routes

Conventional organic synthesis provides well-established and versatile methods for the production of esters. These routes often involve the use of chemical catalysts and may require more stringent reaction conditions compared to biocatalytic methods.

Esterification and Transesterification Approaches for this compound

Esterification: The most direct conventional method for synthesizing this compound is the Fischer-Speier esterification. synarchive.comorganic-chemistry.orgcerritos.edu This reaction involves the acid-catalyzed condensation of 3-cyclohexylpropanol with butyric acid. athabascau.camasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid catalysts like acidic resins. organic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, often by azeotropic distillation. organic-chemistry.org

Transesterification: An alternative approach is transesterification, which involves the reaction of an existing ester (e.g., methyl butyrate or ethyl butyrate) with 3-cyclohexylpropanol in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.com This method can be advantageous when the starting ester is readily available or when direct esterification is problematic. Base-catalyzed transesterification often proceeds under milder conditions but is sensitive to the presence of water and free acids. masterorganicchemistry.com

Hydrogenation-Based Pathways for Cyclohexyl Moiety Formation

The hydrogenation of cinnamaldehyde (B126680) can proceed through different pathways, leading to cinnamyl alcohol, hydrocinnamaldehyde, or the fully saturated 3-phenylpropanol, depending on the catalyst and reaction conditions. tcichemicals.comqub.ac.uk Subsequent hydrogenation of the aromatic ring of 3-phenylpropanol yields the desired 3-cyclohexylpropanol.

Various catalysts are effective for the hydrogenation of aromatic rings, with rhodium and ruthenium-based catalysts being particularly efficient. mdpi.comrsc.orgnih.gov For instance, rhodium catalysts can achieve cis-selective hydrogenation of aromatic rings under relatively mild conditions. tcichemicals.com Palladium catalysts are also widely used for hydrogenation reactions. nih.gov The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial parameters to control the selectivity and yield of the hydrogenation process. acs.orgacs.orgacs.org

Table 3: Catalysts for Hydrogenation of Aromatic Rings

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| Rhodium (e.g., Rh/Al₂O₃, [Rh(COD)Cl]₂) | Phenols, Aromatic ketones, Naphthalene | High activity, can be selective for cis-hydrogenation. mdpi.comnih.gov |

| Ruthenium (e.g., Ru nanoparticles) | Polycyclic aromatic hydrocarbons, Ketones | Effective for hydrogenation of a range of functional groups. rsc.orgnih.gov |

| Palladium (e.g., Pd/C, Pd/Al₂O₃) | Phenols, Alkenes, Alkynes | Widely used, can be tuned for selectivity. nih.gov |

Carbon-Carbon Bond Formation Strategies in this compound Synthesis

The synthesis of this compound fundamentally relies on the strategic construction of its carbon skeleton, primarily the 3-cyclohexylpropyl moiety. Advanced synthetic methodologies for this purpose center on efficient and selective carbon-carbon bond formation reactions. Two prominent strategies that can be adapted for this synthesis are Grignard reactions and conjugate additions using organocuprates.

A plausible and widely applicable approach involves the use of a Grignard reagent, such as cyclohexylmagnesium bromide. This organometallic compound can act as a potent nucleophile, attacking an electrophilic three-carbon synthon. For instance, the reaction of cyclohexylmagnesium bromide with propylene (B89431) oxide would yield 1-cyclohexyl-2-propanol after an acidic workup. Subsequent functional group manipulations, including dehydration to prop-1-en-1-ylcyclohexane followed by hydroboration-oxidation, would furnish the desired 3-cyclohexyl-1-propanol. This alcohol is the immediate precursor to the target ester.

Another sophisticated strategy involves the conjugate addition of an organocuprate, specifically a Gilman reagent like lithium dicyclohexylcuprate, to an α,β-unsaturated ester such as ethyl acrylate. This 1,4-addition is a powerful method for forming carbon-carbon bonds with high selectivity, minimizing the 1,2-addition to the carbonyl group that is often observed with more reactive organometallics like Grignard reagents. masterorganicchemistry.com The resulting ester, ethyl 3-cyclohexylpropanoate, can then be reduced to 3-cyclohexyl-1-propanol using a reducing agent like lithium aluminum hydride. The final step in both strategies is the esterification of 3-cyclohexyl-1-propanol with butyric acid or its derivative to yield this compound.

A comparison of these two potential pathways is outlined in the table below:

| Strategy | Key Reaction | Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | Nucleophilic addition of cyclohexylmagnesium bromide to propylene oxide | Readily available starting materials; well-established reaction. | Requires multiple subsequent steps for functional group transformation; potential for side reactions. |

| Organocuprate Addition | 1,4-conjugate addition of lithium dicyclohexylcuprate to an acrylate. | High selectivity for 1,4-addition; direct formation of a propanoate derivative. masterorganicchemistry.com | Preparation of the Gilman reagent can be sensitive; requires a subsequent reduction step. |

Stereoselective Synthesis and Chiral Resolution for Related Cyclic Esters

While this compound itself is achiral, the principles of stereoselective synthesis and chiral resolution are highly relevant for structurally related cyclic esters where chirality is a key feature. Methodologies developed for these analogous compounds provide a framework for producing enantiomerically pure esters. A predominant and highly effective method is enzymatic kinetic resolution.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are widely employed for the kinetic resolution of racemic secondary alcohols, which are common precursors to chiral esters. nih.govmdpi.com This technique relies on the differential rate of acylation of the two enantiomers of the alcohol by an acyl donor, often in a non-aqueous solvent. For a hypothetical chiral analogue, such as an ester derived from a chiral cyclohexyl-substituted propanol, one enantiomer of the precursor alcohol would be selectively acylated by the lipase to form the corresponding butyrate ester at a much faster rate than the other enantiomer. This results in a mixture of the unreacted, enantiomerically enriched alcohol and the enantiomerically enriched ester, which can then be separated.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical yield of a single enantiomer of up to 100%. mdpi.com In DKR, the lipase-catalyzed enantioselective acylation is coupled with an in-situ racemization of the slower-reacting alcohol enantiomer. mdpi.com This racemization is typically achieved using a metal catalyst, such as a ruthenium complex. mdpi.com As the faster-reacting enantiomer is consumed by the enzyme, the equilibrium of the racemization is shifted, continuously replenishing the supply of the reactive enantiomer. This approach has been successfully applied to a variety of secondary alcohols, demonstrating its potential for the efficient synthesis of enantiopure cyclic esters.

The table below summarizes the key aspects of these enzymatic resolution techniques as they could be applied to related chiral alcohols.

| Technique | Key Components | Maximum Theoretical Yield of a Single Enantiomer | Key Findings for Related Alcohols |

|---|---|---|---|

| Kinetic Resolution (KR) | Lipase (e.g., CAL-B, Pseudomonas cepacia lipase), acyl donor, racemic alcohol | 50% | High enantiomeric excesses (>99%) for the remaining alcohol and the formed ester can be achieved. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Lipase, acyl donor, racemic alcohol, racemization catalyst (e.g., Ru-complex) | 100% | Efficient conversion of various secondary alcohols to enantiopure products in high yields. mdpi.com |

Process Intensification and Scalability Studies in this compound Synthesis

The industrial production of esters like this compound benefits significantly from process intensification, which aims to develop more efficient, safer, and sustainable manufacturing processes. Key technologies in this area include reactive distillation and continuous flow synthesis.

Reactive distillation (RD) combines the chemical reaction (esterification) and the separation of products in a single unit. bme.hu For the synthesis of butyrate esters, this approach is particularly advantageous because the esterification is typically a reversible reaction. By continuously removing water, a byproduct of the esterification of 3-cyclohexyl-1-propanol with butyric acid, the reaction equilibrium can be shifted towards the product side, leading to higher conversions and yields. Studies on the production of other butyrate esters have demonstrated that RD can significantly reduce capital and operating costs compared to traditional batch processes. bme.hu The optimization of an RD process involves careful consideration of parameters such as catalyst type (often a solid acid catalyst like an ion-exchange resin), feed locations, reflux ratio, and reboiler duty.

Continuous flow synthesis offers another powerful approach for the scalable and safe production of this compound. In a flow reactor, the reactants are continuously pumped through a heated tube or channel, often packed with a solid-supported catalyst. This methodology provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields. Furthermore, the small reactor volumes enhance safety, particularly for exothermic reactions. Research on the continuous flow esterification of long-chain acids and alcohols has shown that high yields and selectivity can be achieved, making it a feasible strategy for the ton-scale production of specialty esters. csic.es

The following table presents a summary of findings from process intensification studies on the synthesis of related butyrate esters, which can be extrapolated to the production of this compound.

| Intensification Method | Catalyst Type | Key Process Parameters | Reported Advantages for Butyrate Ester Synthesis |

|---|---|---|---|

| Reactive Distillation | Solid acid catalysts (e.g., Amberlyst) | Reflux ratio, reboiler temperature, feed stage location | Increased conversion by overcoming equilibrium limitations; reduced energy consumption and capital costs. bme.humdpi.com |

| Continuous Flow Synthesis | Solid acid catalysts (e.g., ion-exchange resins) | Flow rate, temperature, catalyst bed length | High yields (>98%) and selectivity; excellent process control and scalability; enhanced safety. csic.esnih.gov |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexylpropyl Butyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Field NMR for Detailed Structural Assignments of 3-Cyclohexylpropyl Butyrate (B1204436)

High-field ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The predicted chemical shifts for 3-cyclohexylpropyl butyrate are based on the effects of adjacent functional groups and molecular geometry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the butyrate and the 3-cyclohexylpropyl moieties. The protons closest to the electron-withdrawing ester oxygen (H-a') are the most deshielded and thus appear furthest downfield. Protons on the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typical for aliphatic rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the carbonyl carbon (C-d') of the ester group, which is expected to have the largest chemical shift. The carbon atom bonded to the ester oxygen (C-a') is also significantly downfield. Carbons within the cyclohexyl ring and the alkyl chains appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| a' | ~4.05 (t) | ~64.0 | Methylene (B1212753) group attached to ester oxygen |

| b' | ~1.65 (m) | ~29.0 | Methylene group in propyl chain |

| c' | ~1.25 (m) | ~33.0 | Methylene group attached to cyclohexyl ring |

| d' | - | ~173.5 | Carbonyl carbon of the ester |

| e' | ~2.25 (t) | ~36.5 | Methylene group adjacent to carbonyl |

| f' | ~1.68 (m) | ~18.5 | Methylene group in butyrate chain |

| g' | ~0.95 (t) | ~13.7 | Terminal methyl group of butyrate |

| Cyclohexyl | ~0.85-1.75 (m) | ~26.0-37.5 | Protons and carbons of the cyclohexyl ring |

(Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary. 't' denotes a triplet, 'm' denotes a multiplet.)

Advanced NMR Techniques (e.g., 2D NMR) in this compound Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be expected between H-a' and H-b', H-b' and H-c', and throughout the butyrate chain (H-e' with H-f', and H-f' with H-g'). It would also show the complex couplings within the cyclohexyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the ~4.05 ppm proton signal (H-a') to the ~64.0 ppm carbon signal (C-a').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. A key correlation would be observed between the protons on C-a' (~4.05 ppm) and the carbonyl carbon C-d' (~173.5 ppm), confirming the ester linkage. Similarly, correlations between the butyrate protons (H-e') and the carbonyl carbon (C-d') would establish the structure of the acid portion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy. For this compound, with a molecular formula of C₁₃H₂₄O₂, HRMS would be used to confirm its elemental composition.

Molecular Formula: C₁₃H₂₄O₂

Average Molecular Weight: 212.33 g/mol

Monoisotopic (Exact) Mass: 212.17763 Da

An experimental HRMS measurement yielding a mass value extremely close to 212.17763 would provide strong evidence for the C₁₃H₂₄O₂ formula.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical electron ionization (EI) experiment, the this compound molecule would fragment in predictable ways. The molecular ion peak ([M]⁺) at m/z = 212 would likely be of low intensity. The most characteristic fragmentation pathways for esters like this include α-cleavage and McLafferty rearrangement.

Predicted Major Fragment Ions in the EI-MS of this compound

| Predicted m/z | Likely Fragment Ion | Origin |

|---|---|---|

| 71 | [C₄H₇O]⁺ | α-cleavage, formation of the butyryl cation. Often a base peak. |

| 43 | [C₃H₇]⁺ | Loss of CO from the m/z 71 fragment, forming the propyl cation. |

| 88 | [C₄H₈O₂]⁺• | McLafferty rearrangement, transfer of a gamma-hydrogen from the alcohol moiety followed by cleavage. Results in the neutral loss of cyclohexylethylene. |

| 125 | [C₉H₁₇]⁺ | Loss of the butyrate radical. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from cleavage of the propyl chain. |

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. Electronic spectroscopy (UV-Vis) is generally less informative for saturated aliphatic esters as they lack chromophores that absorb light in the UV-visible range.

The IR spectrum of this compound is expected to be dominated by absorptions from the ester functional group and the aliphatic C-H bonds.

Predicted Characteristic IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~2850-2960 | C-H stretch | Strong absorptions from the numerous sp³ C-H bonds in the cyclohexyl and alkyl chains. |

| ~1735-1750 | C=O stretch | A very strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1450-1470 | C-H bend | Methylene (CH₂) scissoring vibrations. |

| ~1150-1250 | C-O stretch | Strong absorption from the C-O single bond of the ester group. |

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by the vibrations of its ester group and its aliphatic cyclohexyl and propyl chains.

The most prominent feature in the FTIR spectrum of an aliphatic ester is the carbonyl (C=O) stretching vibration, which gives rise to a strong, sharp absorption band typically found in the 1750-1735 cm⁻¹ region. Another key feature is the presence of two distinct C-O stretching bands. The C-O stretch associated with the acyl group (C(=O)-O) appears as a strong band, while the O-C stretch from the alkyl portion (O-CH₂) also produces a significant absorption. These bands are typically located in the 1300-1000 cm⁻¹ range.

Furthermore, the spectrum will be dominated by C-H stretching vibrations from the numerous sp³-hybridized carbons in the cyclohexyl ring and the propyl and butyl chains. These absorptions are expected to appear as strong, sharp bands in the region just below 3000 cm⁻¹, typically between 2980 and 2850 cm⁻¹. C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups will also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2925, ~2850 | Strong, Sharp | C-H Asymmetric & Symmetric Stretching (Cyclohexyl & Alkyl CH₂) |

| ~1740 | Very Strong, Sharp | C=O Stretching (Ester Carbonyl) |

| ~1450 | Moderate | -CH₂- Scissoring (Bending) |

| ~1240 | Strong | C-O Stretching (Acyl-Oxygen Bond) |

| ~1170 | Strong | C-O Stretching (Alkyl-Oxygen Bond) |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound is a saturated aliphatic ester, meaning it lacks conjugated π-systems or aromatic rings that typically give rise to strong absorptions in the standard UV-Vis range (200-800 nm).

The primary electronic transition available to the ester functional group is a weak n→π* (n-to-pi-star) transition associated with the non-bonding electrons on the oxygen atoms and the π-antibonding orbital of the carbonyl group. This transition for simple, saturated esters typically results in a very weak absorption band with a maximum wavelength (λmax) around 205-210 nm. A stronger π→π* (pi-to-pi-star) transition occurs at a shorter wavelength, generally below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers. Consequently, this compound is expected to be largely transparent in the near-UV and visible regions of the spectrum.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~207 nm | Low | n → π |

| <200 nm | High | π → π |

Chromatographic Method Development and Validation for this compound

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for the analysis of moderately polar to nonpolar compounds like this compound. Due to the compound's low polarity, a stationary phase with nonpolar characteristics, such as a C18 or C8 column, is optimal. oatext.com

Method optimization would involve selecting a mobile phase that provides adequate retention and resolution. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard for reversed-phase chromatography. chromatographyonline.com Given the nonpolar nature of this compound, a high percentage of the organic modifier would be required. An isocratic elution with a fixed solvent composition (e.g., 85:15 acetonitrile/water) would likely be sufficient for purity analysis. Because the compound lacks a strong chromophore, UV detection would need to be set at a low wavelength, such as 210 nm, to detect the ester carbonyl group's weak absorbance. mdpi.com

Interactive Data Table: Proposed RP-HPLC Method Parameters for this compound

| Parameter | Optimized Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile / Water (85:15, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Purity and Quantification of this compound

Gas Chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds such as flavor and fragrance esters. alwsci.comresearchgate.netconnectjournals.com It is ideally suited for determining the purity and performing quantification of this compound.

A standard GC method would employ a nonpolar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). This type of column separates compounds primarily based on their boiling points. A temperature-programmed analysis, where the column temperature is gradually increased, would ensure the efficient elution of the target compound and the separation of any potential impurities, such as residual starting materials (3-cyclohexylpropanol or butyric acid) or by-products.

For quantification, a Flame Ionization Detector (FID) is typically used due to its high sensitivity to organic compounds and its wide linear range. For definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), which provides mass spectra that can confirm the structure of the eluting peaks. gcms.cz

Interactive Data Table: Proposed GC Method Parameters for this compound

| Parameter | Optimized Condition |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Transfer Line | 280 °C |

Supercritical Fluid Chromatography (SFC) for Separation and Analysis

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines advantages of both gas and liquid chromatography. twistingmemoirs.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations. libretexts.orgyoutube.com

For a nonpolar compound like this compound, SFC is an excellent analytical alternative. The primary mobile phase would be supercritical CO₂. To fine-tune the retention and selectivity, a small amount of a polar organic solvent, known as a co-solvent or modifier (such as methanol), can be added. The separation would typically be performed on a packed column with a polar stationary phase, operating in a manner analogous to normal-phase HPLC. The choice of stationary phase can range from unmodified silica (B1680970) to more complex phases with diol or ethyl pyridine (B92270) groups to optimize the separation of any related impurities. Detection can be achieved using a UV detector or, for greater sensitivity and identification, a mass spectrometer.

Interactive Data Table: Proposed SFC Method Parameters for this compound

| Parameter | Optimized Condition |

| Column | Silica or Diol-based (e.g., 4.6 x 100 mm, 3 µm particle size) |

| Mobile Phase | Supercritical CO₂ with 5% Methanol co-solvent |

| Elution Mode | Isocratic |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV-DAD (210 nm) or Mass Spectrometer (MS) |

| Injection Volume | 5 µL |

Computational Chemistry and Mechanistic Investigations of 3 Cyclohexylpropyl Butyrate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Electronic Structure and Frontier Molecular Orbital Analysis for 3-Cyclohexylpropyl Butyrate (B1204436)

A critical aspect of understanding a molecule's reactivity is the analysis of its electronic structure and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For 3-cyclohexylpropyl butyrate, DFT calculations would yield the energies of these orbitals and their spatial distribution, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | Data not available | Indicates regions susceptible to nucleophilic attack. |

| HOMO | Data not available | Indicates regions prone to electrophilic attack. |

| HOMO-LUMO Gap | Data not available | Correlates with chemical reactivity and stability. |

This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not available in the literature.

Reaction Mechanism Elucidation and Transition State Mapping in this compound Reactions

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway for a given transformation. beilstein-journals.org

For reactions involving this compound, such as its hydrolysis or synthesis, DFT calculations could be used to locate the transition state structures. The energy of the transition state relative to the reactants determines the activation energy, which is a critical factor in reaction kinetics. Techniques like Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the aromaticity of transition states, which can have a significant impact on reaction barriers. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity of this compound

While quantum chemical calculations provide detailed electronic information, they are often performed on static, optimized geometries. Molecular Dynamics (MD) simulations, on the other hand, model the dynamic behavior of molecules over time by solving Newton's equations of motion. mdpi.comrsc.org This approach allows for the exploration of the conformational landscape of flexible molecules like this compound.

MD simulations can reveal the preferred conformations of the cyclohexyl and propyl butyrate moieties and the energetic barriers between different conformational states. This information is crucial as the reactivity of a molecule can be highly dependent on its three-dimensional shape. By understanding the dynamic behavior of this compound in different environments (e.g., in a solvent), its reactivity can be better predicted. nih.gov

Predictive Modeling of Chemical Reactivity and Selectivity for this compound

The data obtained from quantum chemical calculations and MD simulations can be used to build predictive models for the chemical reactivity and selectivity of this compound. beilstein-journals.org Reactivity descriptors derived from DFT, such as chemical potential, hardness, and the electrophilicity index, can provide a quantitative measure of a molecule's reactivity. mdpi.comnih.gov

These models can predict how this compound will behave in different chemical environments and in the presence of various reactants. For instance, in reactions with multiple possible outcomes, these models can predict which product is most likely to be formed (selectivity). This predictive capability is highly valuable in chemical synthesis and materials science.

Computational Approaches to Catalyst Design for this compound Synthesis

Computational chemistry plays a pivotal role in the design and optimization of catalysts. mdpi.com For the synthesis of this compound, which is likely formed through an esterification reaction, computational methods can be used to design catalysts that lower the activation energy of the reaction, thereby increasing its rate and efficiency.

By modeling the interaction of potential catalysts with the reactants (e.g., 3-cyclohexylpropanol and butyric acid), researchers can screen for catalyst candidates with optimal binding properties and catalytic activity. DFT calculations can be used to investigate the mechanism of the catalyzed reaction, providing insights that can guide the development of more effective catalysts. mdpi.com This in silico approach can significantly accelerate the catalyst development process, reducing the need for extensive experimental work. mdpi.com

Chemical Reactivity and Derivatization of 3 Cyclohexylpropyl Butyrate

Hydrolytic Stability and Degradation Kinetics of 3-Cyclohexylpropyl Butyrate (B1204436)

The stability of 3-cyclohexylpropyl butyrate is significantly influenced by the presence of water and catalysts such as acids or bases. libretexts.org The ester linkage is susceptible to hydrolysis, a reaction that involves the cleavage of the molecule by water. libretexts.org This process is generally slow in neutral water but is markedly accelerated under acidic or basic conditions. libretexts.orgchemrxiv.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This process is reversible and is essentially the reverse of Fischer esterification. libretexts.orgmasterorganicchemistry.com To drive the reaction toward completion, a large excess of water is typically used. libretexts.org The products of the acid-catalyzed hydrolysis of this compound are 3-cyclohexylpropanol and butyric acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. saskoer.ca This forms a tetrahedral intermediate which then collapses, eliminating the 3-cyclohexylpropoxide anion as the leaving group. This alkoxide subsequently deprotonates the newly formed butyric acid in an irreversible acid-base reaction, yielding a carboxylate salt (e.g., sodium butyrate) and 3-cyclohexylpropanol. saskoer.ca Because the final deprotonation step is irreversible, saponification goes to completion and is not a reversible process like its acid-catalyzed counterpart. saskoer.ca

Degradation Kinetics: The hydrolysis of esters is known to follow second-order kinetics—first-order with respect to the ester concentration and first-order with respect to the concentration of the hydrolyzing agent (H⁺ or OH⁻). chemrxiv.org When the hydrolyzing agent is present in a large excess (e.g., in strongly buffered solutions), the reaction can be treated as a pseudo-first-order process with respect to the ester concentration. chemrxiv.org While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics can be inferred from studies on structurally similar esters. Factors such as temperature, pH, and solvent polarity significantly influence the rate of hydrolysis. acs.orgnih.gov Studies on other butyrate esters and polyesters like poly(3-hydroxybutyrate) show that degradation rates increase with temperature and deviation from neutral pH. nih.govresearchgate.net

Table 1:| Ester Compound | Condition | Rate Constant (k) | Reference Principle |

|---|---|---|---|

| Methyl Butyrate | Alkaline Hydrolysis (NaOH) | Data varies with temperature and [OH⁻] | General second-order kinetics for butyrate esters. chemrxiv.orgacs.org |

| Ethyl Butyrate | Acid-Catalyzed Hydrolysis (HCl) | Rate is dependent on [H⁺] and temperature | Reversible reaction, kinetics follow acid-catalyzed ester hydrolysis models. libretexts.orgrsc.org |

| Butyl Acetate | Acid-Catalyzed Hydrolysis | Reversible reaction, equilibrium constants determined | Illustrates the reversibility of acid-catalyzed hydrolysis for simple esters. libretexts.org |

| Poly(3-hydroxybutyrate) | Hydrolysis in Phosphate Buffer (pH 7.4) | Degradation is temperature-dependent, faster at 70°C than 37°C | Demonstrates the effect of temperature on the hydrolytic stability of a polyester (B1180765) with butyrate-like units. researchgate.net |

Ester Cleavage and Formation Reactions involving this compound

The central reactions involving this compound are the cleavage of its ester bond and its formation from precursor molecules.

Ester Cleavage: As discussed in the previous section, the primary cleavage reactions are acid- and base-catalyzed hydrolysis. libretexts.org

Acidic Hydrolysis: Reversibly yields 3-cyclohexylpropanol and butyric acid.

Saponification: Irreversibly yields 3-cyclohexylpropanol and a salt of butyric acid (e.g., sodium butyrate).

Another important cleavage reaction is transesterification . In this process, this compound reacts with another alcohol in the presence of an acid or base catalyst. This results in an equilibrium mixture where the original alcohol (3-cyclohexylpropanol) is exchanged for the new alcohol, forming a new ester. For example, reacting this compound with methanol (B129727) would yield methyl butyrate and 3-cyclohexylpropanol. saskoer.ca

Ester Formation: The most common method for synthesizing this compound is the Fischer-Speier esterification . organic-chemistry.org This reaction involves heating a mixture of 3-cyclohexylpropanol and butyric acid with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgcerritos.edu The reaction is an equilibrium process, and to achieve high yields of the ester, water is typically removed as it is formed, or an excess of one reactant (usually the alcohol) is used to shift the equilibrium. byjus.com

Alternative formation methods that avoid the use of strong acids and the production of water include reacting 3-cyclohexylpropanol with more reactive derivatives of butyric acid, such as:

Butyryl chloride (an acyl chloride): This reaction is rapid and essentially irreversible, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Butyric anhydride: This reaction is also efficient, producing the ester and butyric acid as a byproduct.

Table 2:| Reaction Type | Reactants | Products | Typical Conditions |

|---|---|---|---|

| Formation: Fischer Esterification | 3-Cyclohexylpropanol + Butyric Acid | This compound + Water | Heat, strong acid catalyst (e.g., H₂SO₄). organic-chemistry.org |

| Formation: Acylation | 3-Cyclohexylpropanol + Butyryl Chloride | This compound + HCl | Base (e.g., pyridine), often at room temperature. |

| Cleavage: Acidic Hydrolysis | This compound + Water | 3-Cyclohexylpropanol + Butyric Acid | Heat, excess water, strong acid catalyst. libretexts.org |

| Cleavage: Saponification | This compound + Strong Base (e.g., NaOH) | 3-Cyclohexylpropanol + Sodium Butyrate | Aqueous solution, often with heat. saskoer.ca |

| Cleavage/Transformation: Transesterification | This compound + Alcohol (R'-OH) | New Ester (Butyl-R') + 3-Cyclohexylpropanol | Acid or base catalyst. saskoer.ca |

Functional Group Interconversions on the Cyclohexyl Moiety of this compound

The cyclohexyl group in this compound is a saturated cycloalkane ring. The C-H and C-C single bonds are strong and non-polar, making this moiety relatively inert to many chemical transformations, especially when compared to the reactive ester group. researchgate.net Most chemical reagents will preferentially react with the ester functional group.

However, under specific and often harsh conditions, functional group interconversions on the cyclohexyl ring are theoretically possible, though selectivity can be a significant challenge.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, alkanes can undergo halogenation (e.g., with Cl₂ or Br₂). This reaction could introduce a halogen atom onto the cyclohexyl ring. The reaction is typically not very selective, leading to a mixture of mono-, di-, and poly-halogenated products at various positions on the ring. The propyl chain would also be susceptible to halogenation. The ester group might be stable under these conditions, but subsequent reactions involving the new halogen (e.g., elimination to form an alkene) would likely require conditions that also cleave the ester.

Oxidation: Strong oxidizing agents can, under forcing conditions, oxidize a C-H bond on the cyclohexyl ring to an alcohol (C-OH) or a ketone (C=O). For example, chromic acid oxidation can convert a secondary C-H group to a ketone. spcmc.ac.in However, these potent oxidants would likely also oxidize the propyl chain and could potentially cleave the ester linkage. The oxidation of the secondary alcohol (cis-4-t-butylcyclohexanol) proceeds more rapidly than its trans isomer, demonstrating the influence of stereochemistry on reactivity. spcmc.ac.in

Dehydrogenation: Catalytic dehydrogenation at high temperatures using catalysts like platinum or palladium could theoretically convert the cyclohexyl ring to a cyclohexenyl or even a phenyl ring. This transformation would require conditions severe enough that they would almost certainly lead to the decomposition or cleavage of the ester side chain.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is readily achievable through standard esterification procedures, primarily the Fischer esterification. youtube.com This allows for systematic modification of either the alcohol or the carboxylic acid portion of the molecule to generate a library of related compounds.

Synthesis of Analogues: Analogues are created by retaining the 3-cyclohexylpropyl alcohol moiety while varying the carboxylic acid component. This allows for the exploration of how the length and branching of the acyl chain affect the compound's properties. For example, reacting 3-cyclohexylpropanol with different carboxylic acids yields a range of esters.

With acetic acid, it forms 3-cyclohexylpropyl acetate .

With propionic acid, it forms 3-cyclohexylpropyl propionate .

With hexanoic acid, it forms 3-cyclohexylpropyl hexanoate (B1226103) .

Synthesis of Homologues: Homologues are synthesized by keeping the butyric acid moiety constant while altering the length of the alkyl chain connecting the cyclohexyl ring to the ester oxygen. This is achieved by using different cyclohexylalkanols in the esterification reaction.

With cyclohexylmethanol, it forms cyclohexylmethyl butyrate .

With 2-cyclohexylethanol, it forms 2-cyclohexylethyl butyrate .

With 4-cyclohexylbutanol, it forms 4-cyclohexylbutyl butyrate .

This synthetic flexibility allows for the fine-tuning of physicochemical properties such as boiling point, viscosity, and lipophilicity by systematically altering the molecular structure.

Table 3:| Compound Name | Type | Alcohol Precursor | Carboxylic Acid Precursor |

|---|---|---|---|

| 3-Cyclohexylpropyl acetate | Analogue | 3-Cyclohexylpropanol | Acetic Acid |

| 3-Cyclohexylpropyl propionate | Analogue | 3-Cyclohexylpropanol | Propionic Acid |

| 3-Cyclohexylpropyl hexanoate | Analogue | 3-Cyclohexylpropanol | Hexanoic Acid |

| Cyclohexylmethyl butyrate | Homologue | Cyclohexylmethanol | Butyric Acid |

| 2-Cyclohexylethyl butyrate | Homologue | 2-Cyclohexylethanol | Butyric Acid |

| 4-Cyclohexylbutyl butyrate | Homologue | 4-Cyclohexylbutanol | Butyric Acid |

Environmental Fate and Chemical Degradation Pathways of 3 Cyclohexylpropyl Butyrate

Environmental Persistence and Mobility in Multimedia Compartments

The environmental persistence and mobility of 3-Cyclohexylpropyl butyrate (B1204436) are dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment. Key parameters, largely derived from predictive models such as the Estimation Programs Interface (EPI) Suite™, indicate a compound with low water solubility and a preference for associating with organic matter.

The octanol-water partition coefficient (log K_ow_) is a critical indicator of a chemical's tendency to bioaccumulate and sorb to organic components in soil and sediment. The estimated log K_ow_ for 3-Cyclohexylpropyl butyrate is approximately 4.795. flavscents.com This high value suggests a lipophilic nature, meaning the compound is more likely to be found in fatty tissues of organisms and associated with the organic fraction of soils and sediments rather than dissolved in water.

Similarly, the soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) predicts the chemical's mobility in soil. A higher K_oc_ value implies stronger adsorption to soil particles and less potential for leaching into groundwater. Based on its log K_ow_, the K_oc_ for this compound is estimated to be high, suggesting it will have low to slight mobility in soil. This reduces the likelihood of groundwater contamination but indicates potential persistence in the upper soil layers until degradation occurs.

Table 1: Predicted Physicochemical Properties and Environmental Mobility of this compound

| Property | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Log Octanol-Water Partition Coefficient (log K_ow_) | 4.795 flavscents.com | High potential for sorption to organic matter and bioaccumulation; low mobility in water. |

| Water Solubility | 1.672 mg/L at 25°C flavscents.com | Limited distribution in aqueous compartments. |

| Vapor Pressure | 0.009 mmHg at 25°C flavscents.com | Low volatility; unlikely to partition significantly to the atmosphere. |

| Soil Adsorption Coefficient (log K_oc_) | ~3.4 (Estimated from log K_ow_) | Low to slight mobility in soil; strong adsorption to soil organic carbon. |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with light (photolysis) or water (hydrolysis).

Photochemical Transformation Pathways

In the atmosphere, the most significant photochemical degradation pathway for organic compounds like this compound is through reaction with hydroxyl (•OH) radicals. These highly reactive radicals are naturally present in the troposphere and initiate the oxidation of most organic chemicals.

Predictive models (like the AOPWIN™ program) estimate the rate of this reaction. For this compound, the molecule contains numerous hydrogen atoms on its cyclohexyl and alkyl portions that are susceptible to abstraction by •OH radicals. The model predicts a total •OH reaction rate constant that results in a short atmospheric half-life. The calculated atmospheric half-life is estimated to be approximately 16.5 hours, assuming a standard atmospheric •OH radical concentration. This indicates that any fraction of the compound that does enter the atmosphere will be rapidly degraded and will not persist or be transported long distances.

Hydrolytic Degradation in Aqueous Environments

As an ester, this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, breaking the compound into its constituent alcohol and carboxylic acid. In this case, hydrolysis would yield 3-cyclohexylpropan-1-ol (B73554) and butyric acid.

The rate of ester hydrolysis is highly dependent on pH. It can be catalyzed by both acids (low pH) and bases (high pH), with the reaction generally being slowest near neutral pH (pH 7). Predictive models (such as HYDROWIN™) estimate hydrolysis rates based on the chemical structure. For aliphatic esters like this compound, the base-catalyzed hydrolysis process is typically the most significant pathway in natural waters (pH range 5-9). The predicted half-life for hydrolysis under alkaline conditions (pH 8) is on the order of several months to a year, while at neutral pH (pH 7), the half-life is predicted to be significantly longer. This suggests that while hydrolysis occurs, it is a relatively slow degradation process compared to biodegradation.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be the primary degradation pathway for this compound in soil and aquatic environments.

Microbial Degradation Pathways and Metabolites

Predictive models for biodegradation (such as BIOWIN™) suggest that this compound is readily biodegradable. These models analyze the chemical structure for features that are recognizable by microbial enzymes. As a simple aliphatic ester with no recalcitrant functional groups, the compound is expected to be easily metabolized.

The primary step in its biodegradation is the enzymatic hydrolysis of the ester bond by microbial esterases or lipases. This initial biotransformation is analogous to chemical hydrolysis and produces 3-cyclohexylpropan-1-ol and butyric acid.

Metabolites:

Butyric Acid: This short-chain fatty acid is a common natural product and is readily used by a wide range of microorganisms as a carbon and energy source. It is rapidly metabolized through the beta-oxidation pathway to acetyl-CoA, which then enters the citric acid cycle for complete mineralization to carbon dioxide and water.

3-Cyclohexylpropan-1-ol: This alcohol is also expected to undergo further biodegradation. The typical microbial pathway would involve the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid (3-cyclohexylpropanoic acid). The cyclohexyl ring can then be opened through various aerobic pathways, ultimately leading to intermediates that can enter central metabolic pathways.

Enzymatic Biotransformations in Environmental Contexts

The key enzymatic biotransformation for this compound in the environment is initiated by extracellular or cell-surface hydrolases, specifically carboxylesterases. These enzymes are ubiquitous in environmental bacteria and fungi. They catalyze the cleavage of the ester linkage, releasing the alcohol and carboxylic acid components into the surrounding environment or directly into the microbial cell.

Once inside the microbial cell, further enzymatic transformations occur. The butyric acid is activated to butyryl-CoA and enters the beta-oxidation pathway. The 3-cyclohexylpropan-1-ol is sequentially oxidized by alcohol dehydrogenases and aldehyde dehydrogenases. The subsequent degradation of the cyclohexyl ring is a more complex process involving ring-hydroxylating monooxygenases and ring-cleavage dioxygenases, which are common enzymes in soil and water microorganisms capable of degrading cyclic compounds.

Table 2: Summary of Predicted Environmental Degradation Pathways

| Degradation Pathway | Compartment | Predicted Rate / Half-Life | Primary Products |

|---|---|---|---|

| Photochemical Oxidation | Atmosphere | Half-life of ~16.5 hours | Various oxidized fragments |

| Hydrolysis | Water | Half-life of months to years at neutral pH | 3-cyclohexylpropan-1-ol, Butyric acid |

| Biodegradation | Soil, Water, Sediment | Half-life of weeks (readily biodegradable) | 3-cyclohexylpropan-1-ol, Butyric acid |

Environmental Modeling and Fate Prediction of this compound

Due to the limited availability of empirical data on the environmental behavior of this compound, computational models are essential tools for predicting its environmental fate and persistence. Quantitative Structure-Activity Relationship (QSAR) models are predominantly used for this purpose. These models estimate the environmental characteristics of a chemical based on its molecular structure. A widely utilized tool for this is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, which integrates various individual models to predict physical/chemical properties and environmental fate endpoints. chemistryforsustainability.orgepisuite.devepa.gov

The predictions generated by these models provide a preliminary assessment of how this compound is likely to partition among different environmental compartments (air, water, soil, and sediment), its potential for bioaccumulation, and its susceptibility to various degradation processes.

Detailed research findings from environmental modeling are summarized in the following data tables.

Predicted Physicochemical Properties and Partitioning

The following table outlines the key physicochemical properties of this compound as predicted by modeling software. These values are fundamental to understanding its movement and distribution in the environment.

| Property | Predicted Value | Model/Source | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 4.4 - 4.795 | KOWWIN™ / Good Scents Company | Indicates a high potential for sorption to organic matter in soil and sediment and for bioaccumulation in aquatic organisms. epa.govthegoodscentscompany.com |

| Water Solubility | 1.672 mg/L @ 25 °C (estimated) | WSKOWWIN™ / WATERNT™ | Low water solubility suggests the compound will not readily dissolve in water and is more likely to adsorb to solids. thegoodscentscompany.com |

| Vapor Pressure | 0.0037 hPa @ 20°C (estimated) | MPBPWIN™ | Low vapor pressure indicates that the substance is not highly volatile, limiting its partitioning to the atmosphere from water or soil surfaces. scent.vn |

| Henry's Law Constant | 1.13 x 10-4 atm-m3/mole (estimated) | HENRYWIN™ | A moderate Henry's Law constant suggests that volatilization from water bodies can occur but may not be a rapid process. chemistryforsustainability.orgepisuite.dev |

Predicted Environmental Degradation Pathways

Degradation is a key factor in determining the persistence of a chemical in the environment. The table below summarizes the predicted susceptibility of this compound to major degradation processes.

| Degradation Pathway | Predicted Half-Life / Outcome | Model/Source | Interpretation |

| Atmospheric Oxidation | 0.687 days (12-hr day) | AOPWIN™ | The primary atmospheric degradation mechanism is reaction with hydroxyl (OH) radicals. chemistryforsustainability.orgepisuite.dev The predicted short half-life suggests it will be rapidly degraded in the air and is unlikely to undergo long-range atmospheric transport. |

| Hydrolysis | Base-catalyzed hydrolysis half-life: 147.5 days @ pH 8; 4.04 years @ pH 7 | HYDROWIN™ | As an ester, it is susceptible to hydrolysis, particularly under alkaline conditions. episuite.devepa.gov At neutral environmental pH, hydrolysis is predicted to be a slow degradation process. |

| Aerobic Biodegradation (Water) | Weeks to months | BIOWIN™ | Models suggest that biodegradation is likely to occur but may not be rapid. It is not predicted to be readily biodegradable. chemistryforsustainability.org |

| Aerobic Biodegradation (Soil) | Weeks to months | BIOWIN™ | Similar to aquatic environments, biodegradation in soil is expected to occur over a period of weeks to months. chemistryforsustainability.org |

Predicted Environmental Distribution and Bioaccumulation

This section models the chemical's ultimate distribution in a generic environment and its potential to accumulate in living organisms.

| Fate Endpoint | Predicted Value | Model/Source | Significance |

| Soil Adsorption Coefficient (Koc) | 1348 L/kg (estimated) | KOCWIN™ | The high Koc value indicates that this compound is expected to have low mobility in soil and will strongly adsorb to soil organic carbon and sediment. chemistryforsustainability.org |

| Bioconcentration Factor (BCF) | 257.1 L/kg (estimated) | BCFBAF™ | This value suggests a moderate potential for bioaccumulation in aquatic organisms like fish. chemistryforsustainability.orgepa.gov |

| Multimedia Fate (Fugacity Model) | Air: 0.2%Water: 8.3%Soil: 84.1%Sediment: 7.4% | LEV3EPI™ | A Level III fugacity model predicts that if released to the environment, this compound will predominantly partition to soil, with smaller amounts distributed to water and sediment, and negligible amounts remaining in the air. chemistryforsustainability.orgepisuite.dev |

Interdisciplinary Research Perspectives and Future Endeavors for 3 Cyclohexylpropyl Butyrate

Integration of High-Throughput Experimentation and Data Science in 3-Cyclohexylpropyl Butyrate (B1204436) Research

The traditional, one-variable-at-a-time approach to chemical research is being superseded by methodologies that generate and interpret vast datasets. For a molecule like 3-Cyclohexylpropyl butyrate, integrating high-throughput experimentation (HTE) and data science offers a powerful paradigm for accelerated discovery and optimization.

High-Throughput Experimentation (HTE) allows for the parallel execution of hundreds or even thousands of experiments, dramatically increasing the pace of research. acs.orgsigmaaldrich.com In the context of this compound, HTE could be applied to:

Synthesis Optimization: Key parameters for esterification—such as catalyst type, temperature, reactant ratios, and solvent—can be rapidly screened in microplate formats to identify optimal conditions for yield and purity. semanticscholar.org This is a significant improvement over laborious single-flask experiments.

Catalyst Discovery: HTE platforms can screen large libraries of potential catalysts, including enzymes (lipases) or novel metal-based catalysts, for the efficient synthesis of the ester. sigmaaldrich.comlabmanager.com

Biocatalyst Engineering: When using enzymes for synthesis, HTE is crucial for screening libraries of mutant enzymes to find variants with enhanced activity, selectivity, or stability for producing designer esters. ornl.gov Colorimetric assays, for instance, can be adapted for microplates to rapidly quantify ester production from different microbial strains or enzyme variants. nih.govresearchgate.net

Data Science and Machine Learning provide the tools to extract meaningful insights from the large datasets generated by HTE, as well as to make predictions based on molecular structure alone. osti.gov For this compound, this could involve:

Predictive Modeling: Deep learning and other machine learning models can predict physicochemical properties like boiling point, solubility, and even hydrolysis rates from the molecule's structure, represented as a SMILES string or molecular graph. researchgate.netulster.ac.ukscholasticahq.com This allows for in-silico screening of hypothetical analogues before committing to their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between a molecule's structural descriptors and its observed activity or property. wikipedia.orgmedcraveonline.com For a compound like this compound, which may have applications in fragrances, QSAR can be used to correlate structural features with sensory properties like odor character and intensity. perfumerflavorist.comperfumerflavorist.com

Reaction Optimization: Data from HTE synthesis runs can be fed into machine learning algorithms to build models that predict reaction outcomes, guiding chemists toward the most efficient synthetic routes and reducing experimental waste. acs.org

The synergy between HTE and data science creates a powerful cycle: HTE generates large, consistent datasets, which are then used to train predictive models. These models, in turn, guide the design of the next, more targeted round of high-throughput experiments.

Table 1: Illustrative High-Throughput Screening (HTS) Design for Enzymatic Synthesis of this compound

| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |

|---|---|---|---|---|

| Enzyme Source | Lipase (B570770) A (Immobilized) | Lipase B (Immobilized) | Engineered Lipase C | Engineered Lipase D |

| Solvent | Hexane (B92381) | Toluene | Dimethyl Carbonate | Solvent-free |

| Temperature (°C) | 40 | 50 | 60 | 70 |

| Substrate Ratio (Acid:Alcohol) | 1:1 | 1:1.5 | 1.5:1 | 1:2 |

| Outcome Measured | Ester yield (%) determined by high-throughput gas chromatography or colorimetric assay |

Advancements in Green Chemistry for Sustainable Production of this compound

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. jove.com The synthesis of esters, traditionally reliant on harsh acid catalysts and volatile organic solvents, is a prime area for sustainable innovation. researchgate.net Applying these principles to the production of this compound can lead to safer, more efficient, and environmentally benign processes.

Key green chemistry strategies applicable to its synthesis include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a cornerstone of green ester synthesis. researchgate.netmdpi.com Lipase-catalyzed reactions offer several advantages over traditional chemical methods: nih.govnih.gov

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. longdom.org

High Selectivity: Enzymes can be highly regioselective and enantioselective, which is crucial when working with more complex substrates, reducing the formation of by-products. researchgate.net

Reduced Waste: Biocatalysts can often be immobilized and reused, and they avoid the need for corrosive acid catalysts and the subsequent neutralization and waste disposal steps. nih.gov

"Natural" Labeling: For applications in flavors and fragrances, enzymatic synthesis allows the product to be labeled as natural, increasing its market value. researchgate.net

Alternative Solvents: A major focus of green chemistry is replacing hazardous solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). semanticscholar.org For the synthesis of this compound, greener alternatives include:

Dimethyl Carbonate (DMC): A biodegradable solvent with low toxicity that has been identified as a sustainable medium for esterification reactions. semanticscholar.org

Ionic Liquids: These salts, which are liquid at low temperatures, can serve as both catalyst and solvent, are non-volatile, and can be recycled. openaccesspub.org

Solvent-Free Systems: In some cases, reactions can be run "neat" using one of the liquid reactants as the solvent, which completely eliminates solvent waste. researchgate.net

Sustainable Catalysts: Beyond enzymes, research into heterogeneous solid catalysts offers green advantages. Using dried cation-exchange resins (e.g., Dowex H+) provides an effective, reusable, and non-toxic alternative to mineral acids like sulfuric acid. nih.gov Recently, novel bimetallic oxide nanocluster catalysts have shown high efficiency for ester production using molecular oxygen as the only oxidant, producing only water as a by-product. labmanager.com

Table 2: Comparison of Synthetic Methodologies for Ester Production

| Parameter | Traditional Fischer Esterification | Green Biocatalytic Method |

|---|---|---|

| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase |

| Temperature | High (Reflux) | Mild (e.g., 30-60 °C) |

| Solvent | Excess alcohol or hydrocarbon (e.g., Toluene) | Greener solvent (e.g., DMC) or solvent-free |

| By-products | Acidic waste, side-reaction products | Water (often removed to drive equilibrium) |

| Sustainability | High energy use, hazardous waste | Lower energy use, reusable catalyst, biodegradable |

Exploration of Structure-Reactivity Relationships for this compound Analogues

Understanding how molecular structure dictates chemical properties and reactivity is fundamental to designing new molecules with desired functions. For this compound, a systematic exploration of its analogues can reveal key structure-property relationships (SPRs) and structure-activity relationships (SARs). ijnrd.org This is particularly relevant for applications in materials science or fragrances, where subtle structural changes can lead to significant differences in physical or sensory properties. perfumerflavorist.comebsco.com

Analogues of this compound can be designed by modifying its three main structural components:

The Propyl Linker: Varying the length of the alkyl chain (e.g., from ethyl to pentyl) would systematically change the molecule's molecular weight and van der Waals forces. This would predictably alter its volatility and viscosity. A shorter chain would likely result in a more volatile compound with a lower boiling point, while a longer chain would have the opposite effect.

The Butyrate Group: Modifying the acyl portion of the ester (e.g., using acetate, propionate, or hexanoate (B1226103) instead of butyrate) would directly impact its reactivity and sensory characteristics. The size and shape of the acyl group are known to be critical determinants of how esterases metabolize the compound and how it fits into olfactory receptors. ebrary.net

Quantitative structure-activity relationship (QSAR) modeling is a powerful computational tool for this exploration. wikipedia.org By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, steric parameters) for a series of analogues and correlating them with experimentally determined properties, a predictive model can be built. ijnrd.orgrsc.org This allows researchers to forecast the properties of new, unsynthesized analogues, guiding synthetic efforts toward molecules with optimized characteristics.

Table 3: Predicted Property Trends for Hypothetical Analogues of this compound

| Analogue Name | Structural Modification | Predicted Change in Volatility | Predicted Change in Lipophilicity (logP) | Hypothesized Odor Profile Change |

|---|---|---|---|---|

| 3-Cyclohexylpropyl acetate | Shorter acyl chain (C2 vs. C4) | Increase | Decrease | Shift towards sharper, fruitier notes |

| 3-Cyclohexylpropyl hexanoate | Longer acyl chain (C6 vs. C4) | Decrease | Increase | Shift towards waxy, fatty notes |

| 2-Cyclohexylethyl butyrate | Shorter alkyl linker (C2 vs. C3) | Increase | Decrease | Subtle shift in main fruity character |

| 4-Cyclohexylbutyl butyrate | Longer alkyl linker (C4 vs. C3) | Decrease | Increase | Dampening of odor intensity |

| 3-(4-Methylcyclohexyl)propyl butyrate | Methyl group on ring | Slight Decrease | Increase | Addition of woody or herbal notes |

Emerging Research Directions in Complex Ester Chemistry and its Relevance to this compound